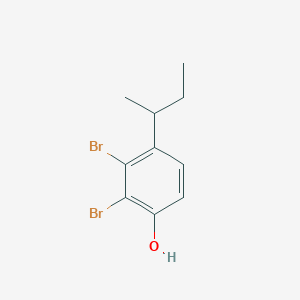
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate is an organic compound with the molecular formula C11H18O3 It is a derivative of butenoate, featuring a hydroxycyclopentyl group attached to the fourth carbon of the butenoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate cyclopentyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then undergoes nucleophilic substitution with the cyclopentyl halide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of primary or secondary alcohols from the ester group.
Substitution: Formation of amides, ethers, or thioesters depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological interactions.
Cyclopentyl butanoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and interact with biological targets.
Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate: Similar structure but with a cyclohexyl group, which may alter its physical and chemical properties, including solubility and reactivity.
The uniqueness of this compound lies in its combination of a hydroxycyclopentyl group and an ester functional group, providing a balance of reactivity and stability that can be leveraged in various applications.
特性
CAS番号 |
89922-33-8 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl 4-(1-hydroxycyclopentyl)but-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(12)6-5-9-11(13)7-3-4-8-11/h5-6,13H,2-4,7-9H2,1H3 |
InChIキー |
BHMQOHNIDFTIGZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CCC1(CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)









![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)

